3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide 3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0919251
InChI: InChI=1S/C21H24N2O2S/c1-15-8-9-17(13-16(15)2)20(24)22-19(14-18-7-6-12-26-18)21(25)23-10-4-3-5-11-23/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,22,24)/b19-14-
SMILES: CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCC3)C
Molecular Formula: C21H24N2O2S
Molecular Weight: 368.5 g/mol

3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide

CAS No.:

Cat. No.: VC0919251

Molecular Formula: C21H24N2O2S

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethyl-N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide -

Specification

Molecular Formula C21H24N2O2S
Molecular Weight 368.5 g/mol
IUPAC Name 3,4-dimethyl-N-[(Z)-3-oxo-3-piperidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C21H24N2O2S/c1-15-8-9-17(13-16(15)2)20(24)22-19(14-18-7-6-12-26-18)21(25)23-10-4-3-5-11-23/h6-9,12-14H,3-5,10-11H2,1-2H3,(H,22,24)/b19-14-
Standard InChI Key KNMLWMOAXPPKEB-RGEXLXHISA-N
Isomeric SMILES CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)N3CCCCC3)C
SMILES CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCC3)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)N3CCCCC3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator